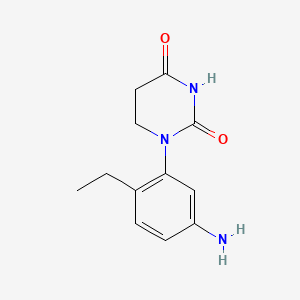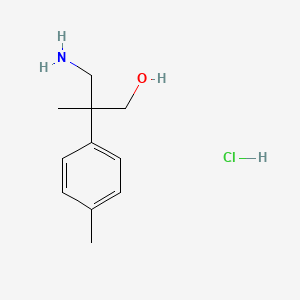
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one is an organic compound with the molecular formula C7H13ClN2O3S It is a piperazine derivative that contains a chloromethylsulfonyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with chloromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can also improve the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents such as acetic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as methanol or tetrahydrofuran.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The ethanone moiety can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-piperazin-1-ylphenyl)ethanone: A similar compound with a phenyl group instead of the chloromethylsulfonyl group.
1-(piperazin-1-yl)ethan-1-one: A simpler derivative without the chloromethylsulfonyl group.
Uniqueness
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one is unique due to the presence of the chloromethylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making the compound valuable in medicinal chemistry and biochemical research .
Propriétés
Formule moléculaire |
C7H13ClN2O3S |
|---|---|
Poids moléculaire |
240.71 g/mol |
Nom IUPAC |
1-[4-(chloromethylsulfonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H13ClN2O3S/c1-7(11)9-2-4-10(5-3-9)14(12,13)6-8/h2-6H2,1H3 |
Clé InChI |
RPTNLCZJVYWNRT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)S(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


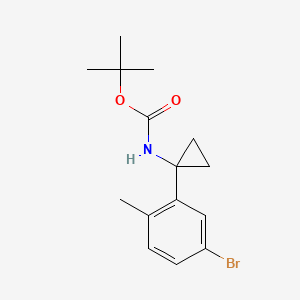
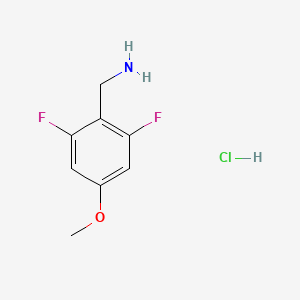
![(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)


![tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate](/img/structure/B15303740.png)

![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
![Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B15303755.png)
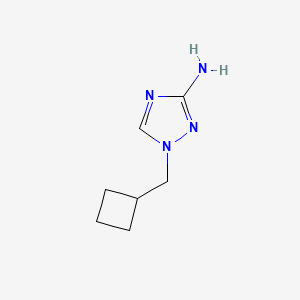
![[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride](/img/structure/B15303760.png)
![2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid](/img/structure/B15303774.png)
